molecular formula C9H6BrN3O2 B1293121 4-bromo-1-(2-nitrophenyl)-1H-pyrazole CAS No. 957034-96-7

4-bromo-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B1293121
CAS No.: 957034-96-7
M. Wt: 268.07 g/mol
InChI Key: YXTFCFMLBKEZQN-UHFFFAOYSA-N
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Description

4-bromo-1-(2-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is used in the synthesis of various chemical compounds, including derivatives of pyrazolin-4-ones and pyrazolines. For example, bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates leads to the formation of 4-bromo derivatives, which, upon cyclization, yield high yields of 4-hydroxpyrazoles. These processes are significant in the development of potential anticancer agents (Soliman & Shafik, 1975).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and studied for their antimicrobial properties. For instance, compounds like 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones have been screened in vitro for potential antimicrobial activity (Mishra et al., 2007).

Tautomerism Studies

  • Research into the tautomerism of 4-bromo substituted 1H-pyrazoles has provided insights into their behavior in both solid state and solution. This includes studies using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, contributing to the understanding of the chemical properties of these compounds (Trofimenko et al., 2007).

Herbicidal Applications

  • Derivatives of this compound have been identified as a novel class of chemistry exerting herbicidal effects by inhibiting protoporphyrinogen IX oxidase. This discovery has led to the development of new classes of herbicides with substantial activity against certain weed species (Clark, 1996).

Suzuki-Miyaura Cross-Coupling Reactions

  • The compound has been used in Suzuki-Miyaura cross-coupling reactions, a method for synthesizing arylated compounds. This has enabled the direct synthesis of functionalized 4-aryl-1H-pyrazoles, which are important in various chemical syntheses (Ichikawa et al., 2010).

Fluorescence Studies

  • Studies on pyrazoline derivatives, including this compound, have explored their fluorescence properties. This includes the investigation of the effect of different solvents on fluorescence and the analysis of their electronic and spectroscopic properties (Ibrahim et al., 2016).

Properties

IUPAC Name

4-bromo-1-(2-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTFCFMLBKEZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649468
Record name 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-96-7
Record name 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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